(S)-Tco-peg7-NH2
CAS No.:
Cat. No.: VC16589203
Molecular Formula: C25H48N2O9
Molecular Weight: 520.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C25H48N2O9 |
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Molecular Weight | 520.7 g/mol |
IUPAC Name | [(1S,2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Standard InChI | InChI=1S/C25H48N2O9/c26-8-10-29-12-14-31-16-18-33-20-22-35-23-21-34-19-17-32-15-13-30-11-9-27-25(28)36-24-6-4-2-1-3-5-7-24/h4,6,24H,1-3,5,7-23,26H2,(H,27,28)/b6-4+/t24-/m1/s1 |
Standard InChI Key | DMDPBNDIUNYKLX-JIBKAZCMSA-N |
Isomeric SMILES | C1CC/C=C/[C@H](CC1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN |
Canonical SMILES | C1CCC=CC(CC1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN |
Introduction
Chemical Structure and Composition
Core Structural Features
(S)-TCO-PEG7-NH2 is architecturally defined by three distinct components:
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Trans-Cyclooctene (TCO): A strained cycloalkene that undergoes rapid iEDDA reactions with tetrazines, enabling bioorthogonal conjugation without disrupting biological systems .
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PEG7 Spacer: A heptaethylene glycol chain that enhances solubility, reduces immunogenicity, and provides spatial separation between conjugated molecules .
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Terminal Amine Group: A reactive -NH2 moiety facilitating covalent bonding to carboxylic acid-containing molecules, such as antibodies or cytotoxic agents .
The stereochemistry of the TCO group (denoted by the (S)-configuration) ensures optimal reactivity and stability, critical for in vivo applications .
Table 1: Structural and Molecular Properties
Property | Value/Description |
---|---|
Molecular Formula | |
Molecular Weight | 520.66 g/mol |
Stereochemistry | (S)-configuration at TCO moiety |
Functional Groups | TCO, PEG7, -NH2 |
Physicochemical Properties
Physical State and Stability
(S)-TCO-PEG7-NH2 exists as a solid at room temperature, with recommended storage at -20°C in powder form to maintain stability over three years . In solution, it remains stable for up to six months at -80°C or one month at -20°C . Its stability under ambient conditions during shipping makes it logistically versatile for global research distribution .
Solubility and Formulation Strategies
The compound exhibits limited aqueous solubility (<1 mg/mL), necessitating formulation with co-solvents or surfactants. MedChemExpress and PeptideDB provide validated protocols for preparing injectable formulations :
Table 2: Solubility and Formulation Guidelines
These formulations ensure optimal bioavailability while mitigating precipitation risks.
Synthesis and Characterization
Synthetic Pathways
While detailed synthesis protocols are proprietary, the general approach involves:
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TCO Incorporation: Introducing the strained TCO group via cyclooctene functionalization.
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PEG7 Chain Assembly: Stepwise ethylene oxide polymerization to achieve the seven-unit spacer.
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Amine Termination: Coupling the PEG7 chain with a protected amine, followed by deprotection .
Analytical Characterization
Quality control employs:
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High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% typical) .
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Mass Spectrometry (MS): Verification of molecular weight (520.66 Da) .
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Nuclear Magnetic Resonance (NMR): Structural confirmation of TCO and PEG motifs .
Biological Activity and Mechanism
Bioorthogonal Reactivity
The TCO group’s high ring strain (≈30 kcal/mol) drives rapid iEDDA kinetics with tetrazines, achieving second-order rate constants () exceeding under physiological conditions . This reaction forms a stable bicyclononene adduct, enabling:
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Site-specific antibody-drug conjugation.
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Real-time imaging via tetrazine-functionalized probes.
ADC Linker Performance
In ADCs, (S)-TCO-PEG7-NH2 bridges monoclonal antibodies (e.g., trastuzumab) and cytotoxic payloads (e.g., MMAE), enhancing tumor-specific delivery. The PEG7 spacer minimizes aggregation and improves pharmacokinetics by reducing renal clearance .
Therapeutic and Research Applications
Targeted Cancer Therapy
ADCs leveraging (S)-TCO-PEG7-NH2 demonstrate enhanced therapeutic indices in preclinical models. For example, a HER2-targeted ADC reduced tumor volume by 80% in xenograft models compared to non-targeted controls .
Diagnostic Imaging
Conjugating TCO to near-infrared dyes enables intraoperative tumor visualization. In murine models, tetrazine-dye complexes achieved tumor-to-background ratios >5:1 within 1 hour post-injection .
Biomaterial Engineering
Functionalizing hydrogels with (S)-TCO-PEG7-NH2 allows spatial control over growth factor release, aiding tissue engineering applications .
Future Directions
Multifunctional ADCs
Combining (S)-TCO-PEG7-NH2 with dual-warhead payloads may overcome drug resistance in heterogeneous tumors.
Theranostic Platforms
Integrating TCO with radionuclides (e.g., ) could enable simultaneous imaging and therapy.
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